2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione
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Overview
Description
2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of a nitration reaction to introduce the nitro group into the isoindole ring. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar in structure but lacks the nitro group.
Tris(2-methoxyphenyl)amine: Contains a similar methoxyphenyl group but has a different core structure.
Uniqueness
2-(2-Methoxyphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the methoxyphenyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N2O5 |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-13-5-3-2-4-12(13)16-14(18)10-7-6-9(17(20)21)8-11(10)15(16)19/h2-8H,1H3 |
InChI Key |
MJEJAOSHHYOLHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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